![molecular formula C9H7F3N2O B132651 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 87736-88-7](/img/structure/B132651.png)

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Vue d'ensemble

Description

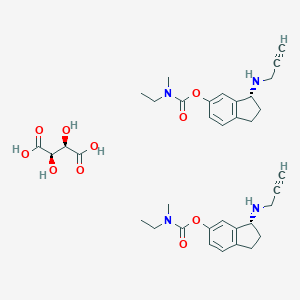

The compound 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a specialized molecule that has been utilized in the field of photoaffinity labeling. This technique is used to study the interaction between proteins and nucleic acids by creating a covalent bond between a photoactivatable group and a target molecule upon UV irradiation. The trifluoromethyl and diazirinyl groups are key functional groups that enable the molecule to form cross-links with target biomolecules when activated by light .

Synthesis Analysis

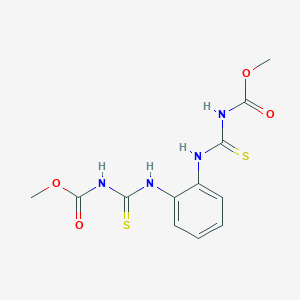

The synthesis of related compounds involves the reaction of β-trifluoroacetylketene acetals with 1,2-phenylenediamines to produce fluorine-containing dihydrobenzo[b][1,4]diazepinols and their dehydration to yield 3H-benzo[b][1,4]diazepines . Although the exact synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

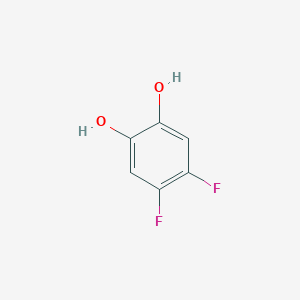

Molecular Structure Analysis

The molecular structure of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol includes a benzyl alcohol moiety linked to a diazirine ring substituted with a trifluoromethyl group. The diazirine ring is a three-membered ring containing two nitrogen atoms, which is known for its high reactivity and ability to insert into C-H and N-H bonds upon photolysis .

Chemical Reactions Analysis

The compound's reactivity is primarily centered around the diazirine group, which, upon irradiation with UV light, can form a highly reactive carbene capable of inserting into adjacent C-H and N-H bonds. This reactivity is exploited in photoaffinity labeling to study protein-nucleic acid interactions. The trifluoromethyl group enhances the molecule's stability and reactivity, making it a suitable substituent for photoaffinity studies .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol are not provided in the papers, we can infer that the presence of the trifluoromethyl group likely increases the compound's lipophilicity and chemical stability. The diazirine group's reactivity under UV light is a key chemical property that enables its use in photoaffinity labeling .

Applications De Recherche Scientifique

Photoaffinity Reagents

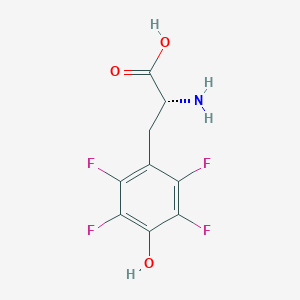

- A study by Shih & Bayley (1985) discussed the use of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, derived from p-bromobenzyl alcohol, in peptide photoaffinity reagents. This amino acid serves as a building block for these reagents, offering advantages in biochemical studies (Shih & Bayley, 1985).

Protein Labelling

- Djordjevic et al. (2020) analyzed trifluoromethyl phenyl diazirine (TPD) molecules, including derivatives such as p-benzyl alcohol (TPD-CH2OH), for their application in protein labeling. These molecules are stable carbene precursors that form covalent bonds with proteins (Djordjevic et al., 2020).

Photolysis and Bioconjugation

- Platz et al. (1991) explored the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, related to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, for potential use in bioconjugation chemistry. This study highlighted the photoinitiated insertion and hydrolysis processes relevant to bioconjugate chemistry (Platz et al., 1991).

RNA Cross-Linking Probes

- Nakamoto & Ueno (2014) investigated diazirine-containing RNA photo-cross-linking probes, including derivatives of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, for identifying microRNA (miRNA) targets. This approach is significant for understanding miRNA function and interaction with target genes (Nakamoto & Ueno, 2014).

Nanoparticle Surface Modification

- Ismaili et al. (2010) utilized diazirine-modified gold nanoparticles, including compounds related to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, for efficient photoinduced interfacial carbene insertion reactions. This method shows potential for advanced material science applications (Ismaili et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHHTEASLDJYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463733 | |

| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |

CAS RN |

87736-88-7 | |

| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVF7RFE6SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

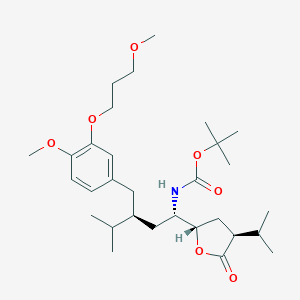

![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)